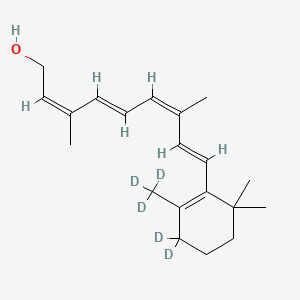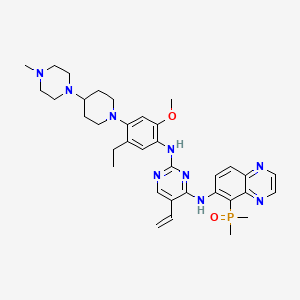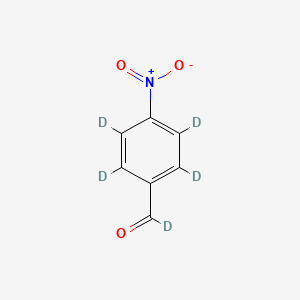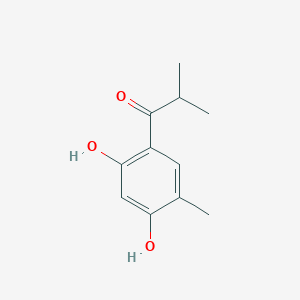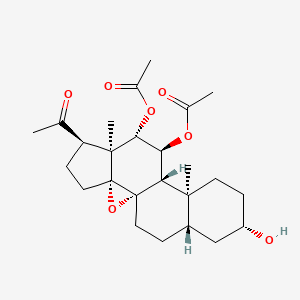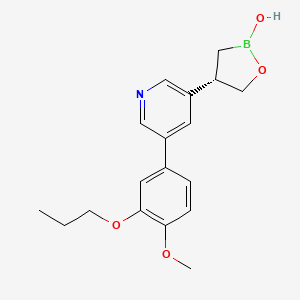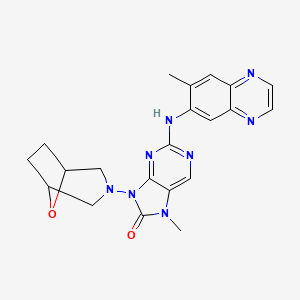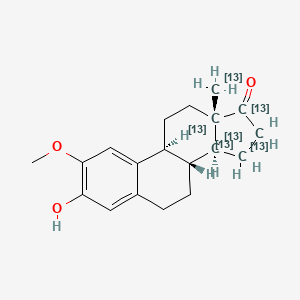
2-Methoxyestrone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyestrone-13C6 is a stable isotope-labeled compound, specifically a methoxylated catechol estrogen and a metabolite of estrone. It is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications. The compound has a pKa value of 10.81 and is known for its low affinity for estrogen receptors, lacking significant estrogenic activity .
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxyestrone-13C6 is synthesized through the methylation of 2-hydroxyestrone using catechol O-methyltransferase. The reaction involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 2-position of 2-hydroxyestrone .
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes, such as carbon-13, into the molecular structure. This is typically achieved through isotope labeling techniques during the synthesis process. The compound is then purified and characterized to ensure its isotopic purity and chemical integrity .
化学反应分析
Types of Reactions
2-Methoxyestrone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyestrone and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Methoxyestrone-13C6 is widely used in scientific research, including:
Chemistry: As a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: To study estrogen metabolism and its effects on biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of estrogenic compounds.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
2-Methoxyestrone-13C6 exerts its effects primarily through its role as a metabolite of estrone. It is formed by the methylation of 2-hydroxyestrone via catechol O-methyltransferase. The compound has very low affinity for estrogen receptors and lacks significant estrogenic activity. Its primary action involves the modulation of estrogen metabolism and the potential generation of reactive intermediates that can affect cellular processes .
相似化合物的比较
Similar Compounds
2-Methoxyestradiol: Another methoxylated catechol estrogen with similar metabolic pathways but different biological activities.
4-Methoxyestrone: A positional isomer with different chemical and biological properties.
2-Hydroxyestrone: The precursor to 2-Methoxyestrone-13C6, involved in similar metabolic pathways
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of metabolic processes. Its low estrogenic activity also distinguishes it from other estrogen metabolites, making it a useful tool in studies focused on non-estrogenic pathways .
属性
分子式 |
C19H24O3 |
|---|---|
分子量 |
306.35 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI 键 |
WHEUWNKSCXYKBU-LNBSBECGSA-N |
手性 SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
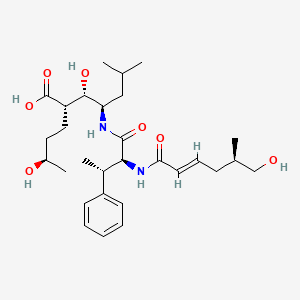
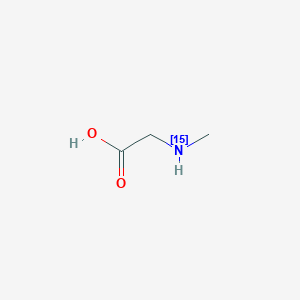
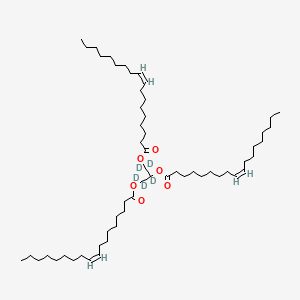
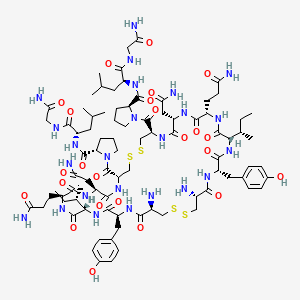
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
